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molecular formula C10H6N2O B1590223 4-(2-Cyanoacetyl)Benzonitrile CAS No. 71292-11-0

4-(2-Cyanoacetyl)Benzonitrile

Cat. No. B1590223
M. Wt: 170.17 g/mol
InChI Key: HFABIHFBLNTOOW-UHFFFAOYSA-N
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Patent
US08232269B2

Procedure details

A solution of acetonitrile (9.22 mL, 176 mmol) in tetrahydrofuran (320 mL) was added to sodium hydride (60% dispersion in mineral oil) (11.80 g, 294 mmol). This mixture was stirred at room temperature for 15 minutes, and then 4-Cyano-benzoic acid methyl ester (23.70 g, 147 mmol) was added. The reaction mixture was stirred at 60° C. for 2 hours, And then quenched onto an aqueous solution of hydrochloric acid (2M, 500 mL), and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine (500 mL), dried over magnesium sulphate, filtered and evaporated under reduced pressure. This residue was triturated with 20% ethyl acetate in heptane to give the title compound as a solid (23.17 g, 93%). ESCI MS m/z 169 [M−H]−
Quantity
9.22 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[H-].[Na+].C[O:7][C:8](=O)[C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1>O1CCCC1>[C:1]([CH2:2][C:8]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)=[O:7])#[N:3] |f:1.2|

Inputs

Step One
Name
Quantity
9.22 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
11.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#N)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched onto an aqueous solution of hydrochloric acid (2M, 500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This residue was triturated with 20% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)CC(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.17 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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